5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide is an organic compound with potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by the presence of a chloro group, a hydroxy group, and a phenoxyethyl group attached to a benzamide core. The unique structure of this compound makes it a subject of interest for researchers aiming to develop new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-(2-phenoxyethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to induce a therapeutic response .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities .
Properties
CAS No. |
648922-58-1 |
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Molecular Formula |
C21H18ClNO3 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide |
InChI |
InChI=1S/C21H18ClNO3/c22-16-9-10-20(24)19(14-16)21(25)23-17-6-4-5-15(13-17)11-12-26-18-7-2-1-3-8-18/h1-10,13-14,24H,11-12H2,(H,23,25) |
InChI Key |
WWWXFZJUFBTOGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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